molecular formula C8H5BrN4O2 B8507840 1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B8507840
M. Wt: 269.05 g/mol
InChI Key: XVQOWJIWAWEQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN4O2 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(10-3-5)13-4-6(8(14)15)11-12-13/h1-4H,(H,14,15)

InChI Key

XVQOWJIWAWEQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (240 mg, 0.85 mmol) in a mixture of tetrahydrofuran (2.4 ml), methanol (2.4 ml) and water (2.4 ml) lithium hydroxide hydrate (107 mg, 2.54 mmol) was added. The solution was heated to 70° C. for 3 h. Most of the organic solvent was removed under reduced pressure. Water was added and the solution was extracted once with ether. Then 4 N hydrochloric acid was added to reach acidic pH. The product precipitated and the mixture was extracted three times with ethyl acetate. The organic layers were combined, dried (MgSO4) and evaporated to yield a light brown solid (223 mg, 98%). MS (ISP): 269.4 ({79Br} [M+H]+), 271.4 ({81Br} [M+H]+).
Name
methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Yield
98%

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